Unii-W2P7EF7O6O
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Overview
Description
CBR-2092, also known as TNP-2092, is a novel hybrid antibiotic that combines the pharmacophores of rifamycin and quinolone. This compound has been developed to address the issue of bacterial resistance to antibiotics by targeting multiple bacterial enzymes simultaneously. CBR-2092 is particularly effective against gram-positive bacteria, including Staphylococcus aureus, and has shown promise in treating persistent bacterial infections .
Preparation Methods
CBR-2092 is synthesized by covalently combining the rifamycin SV and 4H-4-oxo-quinolizine pharmacophores via a chiral linking group . The synthetic route involves the following steps:
Formation of the rifamycin intermediate: The rifamycin SV is prepared through a series of chemical reactions, including oxidation and reduction steps.
Synthesis of the quinolone intermediate: The 4H-4-oxo-quinolizine is synthesized through a multi-step process involving cyclization and functional group transformations.
Coupling of the intermediates: The rifamycin and quinolone intermediates are then covalently linked using a chiral linker to form the final CBR-2092 compound.
Chemical Reactions Analysis
CBR-2092 undergoes various chemical reactions, including:
Oxidation: The rifamycin moiety can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The quinolone moiety can be reduced under specific conditions, resulting in reduced derivatives.
Scientific Research Applications
CBR-2092 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of hybrid antibiotics.
Biology: CBR-2092 is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: The compound is being investigated for its potential to treat persistent bacterial infections, particularly those caused by gram-positive bacteria like Staphylococcus aureus.
Industry: CBR-2092 is used in the development of new antibacterial coatings for medical devices and surfaces to prevent bacterial contamination
Mechanism of Action
CBR-2092 exerts its effects by inhibiting multiple bacterial enzymes simultaneously. The primary targets of CBR-2092 are:
RNA polymerase: The rifamycin moiety inhibits bacterial RNA polymerase, preventing the synthesis of RNA and thereby halting bacterial growth.
DNA gyrase: The quinolone moiety inhibits DNA gyrase, an enzyme essential for DNA replication and repair.
DNA topoisomerase IV: The quinolone moiety also inhibits DNA topoisomerase IV, another enzyme crucial for DNA replication
By targeting these three enzymes, CBR-2092 effectively disrupts bacterial replication and transcription processes, leading to bacterial cell death .
Comparison with Similar Compounds
CBR-2092 is unique in its dual-action mechanism, combining the pharmacophores of rifamycin and quinolone. Similar compounds include:
Rifampin: A rifamycin antibiotic that primarily targets RNA polymerase but is prone to resistance development.
Ciprofloxacin: A quinolone antibiotic that targets DNA gyrase and DNA topoisomerase IV but can also lead to resistance.
Properties
CAS No. |
922717-97-3 |
---|---|
Molecular Formula |
C65H81FN6O15 |
Molecular Weight |
1205.4 g/mol |
IUPAC Name |
8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C65H81FN6O15/c1-31-13-12-14-32(2)61(80)68-50-44(56(77)47-48(57(50)78)55(76)37(7)59-49(47)60(79)64(9,87-59)85-26-20-46(84-11)33(3)58(86-38(8)73)36(6)54(75)35(5)53(31)74)28-67-71-24-18-41(19-25-71)69(10)65(21-22-65)40-17-23-70(29-40)52-34(4)51-42(39-15-16-39)27-43(63(82)83)62(81)72(51)30-45(52)66/h12-14,20,26-28,30-31,33,35-36,39-41,46,53-54,58,74-78H,15-19,21-25,29H2,1-11H3,(H,68,80)(H,82,83)/b13-12+,26-20+,32-14-,67-28+/t31-,33+,35+,36+,40+,46-,53-,54+,58+,64-/m0/s1 |
InChI Key |
OPZFMLLAJBIKAN-KYGXCNJYSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCC(CC5)N(C)C6(CC6)[C@@H]7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)/C |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCC(CC5)N(C)C6(CC6)C7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCC(CC5)N(C)C6(CC6)C7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBR-2092; CBR 2092; CBR2092; TNP-2092; TNP 2092; TNP2092 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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